molecular formula C12H17NO2 B1306812 2-(3,4-Dimethoxyphenyl)pyrrolidine CAS No. 367281-00-3

2-(3,4-Dimethoxyphenyl)pyrrolidine

Cat. No.: B1306812
CAS No.: 367281-00-3
M. Wt: 207.27 g/mol
InChI Key: QDPNOFVFBQDGHG-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolidine (B122466) Chemistry and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in drug discovery and medicinal chemistry. nih.govnih.gov Unlike its aromatic counterpart, pyrrole (B145914), the saturated, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional geometry that is crucial for complex molecular recognition. nih.gov This non-planar structure, which undergoes a phenomenon known as "pseudorotation," allows for a more thorough exploration of the pharmacophore space, enabling precise interactions with biological targets like enzymes and receptors. nih.gov

The structural complexity of pyrrolidine is enhanced by the potential for multiple stereocenters. nih.gov The spatial arrangement of substituents on the ring can lead to different stereoisomers, each potentially possessing a distinct biological profile due to varied binding modes with chiral proteins. nih.gov This stereochemical diversity makes the pyrrolidine scaffold a valuable tool for medicinal chemists aiming to optimize ligand-target interactions and develop molecules with high specificity and potency. nih.gov

The versatility of the pyrrolidine core is evident in its presence in a wide array of natural products, including alkaloids like nicotine, and in numerous approved pharmaceuticals. researchgate.net Its derivatives have been investigated for a vast spectrum of therapeutic applications, including as anticancer, antimicrobial, antidiabetic, anti-inflammatory, and central nervous system (CNS) agents. nih.govnih.gov The development of drugs such as the antiviral Ombitasvir (B612150) and the ACE inhibitor Captopril highlights the successful incorporation of the pyrrolidine ring into modern therapeutics. mdpi.com The ability to functionalize the pyrrolidine ring at various positions allows for the generation of large libraries of compounds for screening and the development of novel drug candidates. nih.gov

Significance of the 3,4-Dimethoxyphenyl Moiety in Bioactive Compounds

This moiety is a key component in many natural products and synthetic molecules with demonstrated therapeutic potential. For instance, the 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline ring is a characteristic feature of potent third-generation P-glycoprotein (P-gp) inhibitors, which are investigated for their ability to reverse multidrug resistance in cancer. Furthermore, research has shown that pyrrolidine-based derivatives carrying a 2,4-dimethoxyphenyl substituent are promising acetylcholinesterase (AChE) inhibitor candidates, a class of drugs used to treat Alzheimer's disease. nih.gov

The electronic nature of the dimethoxy-substituted phenyl ring can also play a role in modulating the reactivity and stability of the entire molecule. The presence of these electron-donating groups can influence the properties of adjacent functional groups, impacting how the molecule interacts with its biological target. This makes the 3,4-dimethoxyphenyl moiety a valuable building block for medicinal chemists designing new therapeutic agents for a wide range of diseases.

Historical Overview of Research on 2-(3,4-Dimethoxyphenyl)pyrrolidine and its Analogs

Research into this compound and its analogs is part of a broader effort in medicinal chemistry to develop novel therapeutic agents, particularly for disorders of the central nervous system (CNS). The 2-arylpyrrolidine scaffold itself is a key pharmacophore found in many biologically active molecules, including several approved drugs. researchgate.netacs.org

Early research often focused on the synthesis of these compounds. For example, a method for the synthesis of 1-benzyl-2-(3,4-dimethoxyphenyl)pyrrolidine (B8572351) was developed via the hydrogenation of 1-benzyl-2-(3,4-dimethoxybenzylidene)pyrrolidine. prepchem.com This foundational synthetic work paved the way for the creation of a variety of analogs for biological evaluation.

Subsequent research efforts have been directed toward exploring the structure-activity relationships (SAR) of this class of compounds. The modular nature of the 2-arylpyrrolidine structure allows for systematic modifications to both the pyrrolidine ring and the aromatic moiety. nih.gov Researchers have synthesized libraries of 2-arylpyrrolidine-1-carboxamides and evaluated their potential as anticancer and anti-biofilm agents. nih.gov

In the context of CNS disorders, analogs of this compound have been investigated for their potential to interact with various receptors. For example, studies on 1,3,4-trisubstituted pyrrolidines led to the discovery of potent antagonists for the CCR5 receptor, which is a target for HIV therapy. researchgate.net This research highlighted the critical importance of the stereochemistry of the pyrrolidine ring for biological activity. researchgate.net More recently, research has focused on developing novel antiseizure and antinociceptive agents, with compounds like 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives showing promising activity in preclinical models. mdpi.com These studies often include detailed in vitro and in vivo evaluations to understand the compound's mechanism of action and safety profile. mdpi.com

The historical progression of research on this compound and its analogs reflects a classic drug discovery paradigm: beginning with fundamental synthesis and evolving toward the rational design and biological evaluation of complex derivatives for specific therapeutic targets.

Detailed Research Findings

The following tables present selected research findings on analogs of this compound, illustrating the therapeutic potential being explored for this class of compounds.

Table 1: Antiseizure and Antinociceptive Activity of a Pyrrolidine-2,5-dione Analog

CompoundTest ModelResult (ED₅₀ or Activity)Note
Compound 33 (a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative)Maximal Electroshock (MES) SeizureED₅₀ = 27.4 mg/kgDemonstrates potent anticonvulsant activity. mdpi.com
6 Hz Seizure (32 mA)ED₅₀ = 30.8 mg/kgEffective against psychomotor seizures. mdpi.com
Formalin Test (Tonic Pain)Significant analgesic effect at 45 mg/kgShows potential for pain management. mdpi.com
Oxaliplatin-Induced Neuropathic PainEffectively alleviated allodynia at 30 and 45 mg/kgIndicates utility in treating neuropathic pain. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Pyrrolidine-based Benzenesulfonamides

CompoundTargetInhibitory Potency (Ki)Note
Compound 19a (bearing a 2,4-dimethoxyphenyl substituent)Acetylcholinesterase (AChE)22.34 ± 4.53 nMIdentified as a promising candidate for AChE inhibition. nih.gov
Compound 19b (bearing a 4-methoxyphenyl (B3050149) substituent)Acetylcholinesterase (AChE)27.21 ± 3.96 nMShows significant inhibitory activity against AChE. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8,10,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPNOFVFBQDGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393183
Record name 2-(3,4-dimethoxyphenyl)pyrrolidine
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

367281-00-3
Record name 2-(3,4-Dimethoxyphenyl)pyrrolidine
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Record name 2-(3,4-dimethoxyphenyl)pyrrolidine
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Record name 2-(3,4-dimethoxyphenyl)pyrrolidine
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Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Pyrrolidine and Derivatives

Established Synthetic Routes

Established routes for pyrrolidine (B122466) synthesis are valued for their reliability and scalability. These methods form the foundation of many synthetic campaigns targeting this heterocyclic system.

Reductive amination is a highly effective and direct method for synthesizing pyrrolidines. This approach typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by a reduction step. nih.govmdpi.com For the synthesis of 2-(3,4-Dimethoxyphenyl)pyrrolidine, this would involve a precursor such as 1-(3,4-dimethoxyphenyl)-butane-1,4-dione. The initial reaction with an amine forms a cyclic imine or enamine intermediate, which is then reduced in situ to the final pyrrolidine.

A key variation is the double reductive amination, where a dicarbonyl substrate is cyclized with an amine using a reducing agent like sodium cyanoborohydride (NaBH3CN). chim.it Transfer hydrogenation catalyzed by transition metals, such as iridium, is another powerful technique for achieving this transformation, often under mild conditions. nih.gov This method is particularly versatile, allowing for the synthesis of a wide range of N-substituted pyrrolidines by varying the amine component. nih.gov

The construction of the pyrrolidine ring can be accomplished through various intramolecular cyclization reactions. wikipedia.org One common strategy involves the cyclization of 1,4-amino alcohols. mdpi.com For the target compound, this would necessitate a precursor like 4-amino-1-(3,4-dimethoxyphenyl)butan-1-ol.

Another powerful method is the [3+2] dipolar cycloaddition, where an azomethine ylide reacts with an alkene. chemistrysteps.com This approach is highly convergent and allows for the rapid assembly of the pyrrolidine ring with control over stereochemistry. chemistrysteps.comnih.gov The azomethine ylide can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the reaction of imino esters. mdpi.comnih.gov

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. researchgate.netmdpi.com This reaction produces a β-amino carbonyl compound, known as a Mannich base, which can serve as a versatile precursor for pyrrolidine synthesis. mdpi.comresearchgate.net The mechanism begins with the formation of an iminium ion from the amine and formaldehyde, which then reacts with an enolizable carbonyl compound. mdpi.comnih.gov While not a direct route to this compound, Mannich bases can be elaborated through subsequent cyclization and reduction steps to yield the desired heterocyclic structure. The reaction's utility in introducing nitrogen-containing fragments is widely recognized in medicinal chemistry. nih.gov

Pyrrolidines can be synthesized via the reduction of corresponding aromatic heterocyclic precursors. Specifically, substituted pyrroles can undergo heterogeneous catalytic hydrogenation to yield fully saturated pyrrolidines. ua.es The synthesis of this compound could thus be envisioned starting from 2-(3,4-dimethoxyphenyl)pyrrole. This hydrogenation is often performed using rhodium catalysts on supports like alumina (B75360) (Rh/Al2O3) or carbon (Rh/C) and can proceed with high diastereoselectivity, where existing stereocenters direct the approach of hydrogen. ua.es

Stereoselective Synthesis of Enantiopure this compound

The creation of enantiomerically pure pyrrolidines is of significant interest due to their prevalence in chiral drugs and catalysts. beilstein-journals.org Stereoselective synthesis often relies on asymmetric catalysis or the use of chiral starting materials.

One major strategy involves the asymmetric [3+2] cycloaddition reaction. By using chiral catalysts or auxiliaries, the cycloaddition between an azomethine ylide and a dipolarophile can be controlled to produce pyrrolidines with high enantiomeric excess. nih.gov For example, chiral N-tert-butanesulfinyl imines can be used as dienophiles in reactions with azomethine ylides, catalyzed by silver salts, to give densely substituted pyrrolidines with excellent diastereoselectivity. nih.gov

Another approach starts from readily available chiral precursors, such as L-proline or L-hydroxyproline. beilstein-journals.org These compounds provide a chiral pool from which various substituted pyrrolidines can be synthesized through a sequence of functional group manipulations, preserving the initial stereochemistry.

Catalytic hydrogenation of substituted pyrroles or pyrrolines over chiral catalysts can also induce enantioselectivity, leading to optically active pyrrolidine products. ua.es

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For pyrrolidine synthesis, several parameters are typically investigated, including the choice of catalyst, solvent, temperature, and reactants.

In domino reactions, such as the multicomponent synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}, the order of addition of reactants can be paramount. Temperature also plays a crucial role; lower temperatures can significantly enhance diastereoselectivity, even if it requires longer reaction times.

For palladium-catalyzed domino reactions, such as a C-N coupling/hydroamination sequence, the choice of ligand is critical. A systematic screening of various phosphine-based ligands (e.g., DPEphos) is often necessary to identify the one that provides the highest conversion and yield. The base and solvent system are also key variables that must be fine-tuned to achieve optimal results.

The table below illustrates an example of reaction condition optimization for a related heterocyclic synthesis, highlighting the systematic approach used by chemists.

Derivatization Strategies of the Pyrrolidine Core

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. The strategic modification of this core structure is a key aspect of medicinal chemistry and materials science, allowing for the fine-tuning of its chemical and biological properties. Derivatization can be systematically approached by modifying three main regions of the molecule: the pyrrolidine nitrogen (N1), the carbon atoms of the pyrrolidine ring (C2, C3, C4, C5), and the dimethoxyphenyl moiety. Furthermore, the core structure can be expanded by introducing additional heterocyclic systems.

Modifications at the Pyrrolidine Nitrogen (N1)

The secondary amine of the pyrrolidine ring is a primary site for chemical modification, offering a straightforward handle for introducing a diverse range of substituents. Common strategies include N-alkylation and N-acylation.

N-Alkylation: N-aryl-substituted pyrrolidines are important structural motifs found in many bioactive compounds. nih.gov A practical method for their synthesis involves the reductive amination of diketones with anilines, catalyzed by iridium in a transfer hydrogenation process. nih.gov Another established method is the N-alkylation of the pyrrolidine nitrogen. For instance, pyrrolidine-2,5-dione can be N-alkylated using various substituted 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulfonates to produce the corresponding imides. researchgate.net Palladium-catalyzed reductive N-alkylation of glutamic acid with various carbonyl compounds has also been reported as an efficient method for producing N-alkyl-2-pyrrolidones. rsc.org These methods highlight that the nitrogen atom of the pyrrolidine ring is readily alkylated to introduce new functional groups.

N-Acylation: Acylation of the pyrrolidine nitrogen is another common derivatization technique. This can be achieved by reacting the parent pyrrolidine with acid chlorides or other acylating agents. For example, 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine (B10806308) is synthesized through the acylation of pyrrolidine with 3-(3,4-dimethoxyphenyl)-2-propenoyl chloride. nih.gov Similarly, urea (B33335) derivatives can be formed, as seen in the synthesis of N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide, which involves reacting pyrrolidine with a derivative of triphosgene (B27547) and a substituted aniline. nih.govresearchgate.net

Substitutions on the Pyrrolidine Ring (e.g., C2, C3, C4, C5)

Modifying the carbon skeleton of the pyrrolidine ring introduces greater structural diversity and allows for the creation of chiral centers.

Oxidation and Functionalization: The pyrrolidine ring can be oxidized to introduce carbonyl groups, leading to the formation of pyrrolidones and pyrrolidine-diones. For example, the metabolism of α-pyrrolidinopropiophenone (PPP), a related cathinone (B1664624) derivative, shows oxidation of the pyrrolidine ring to form 2-oxo-PPP as the major metabolite. mdma.ch Pyrrolidine-2,3-diones represent a class of heterocyclic scaffolds that have been synthesized and evaluated for various activities. nih.govjst-ud.vnresearchgate.net These are often prepared through multi-component reactions or by the reaction of a 3-pyrroline-2-one (B142641) derivative with amines. jst-ud.vnresearchgate.net Similarly, pyrrolidine-2,4-diones can be synthesized from α-amino acid esters and are substrates for further C-3 acylation. rsc.org

Introduction of Substituents: Substituents can be introduced at various positions on the pyrrolidine ring. For instance, a 1,3-dipolar cycloaddition reaction involving dimethyl fumarate, diethyl 2-aminomalonate, and 4-cyanobenzaldehyde (B52832) yields a highly substituted pyrrolidine, 2,2-diethyl 3,4-dimethyl 5-(4-cyanophenyl)pyrrolidine-2,2,3,4-tetracarboxylate. nih.gov Research has also focused on the synthesis of 4-benzylidine-2,3-dioxopyrrolidines and their subsequent reduction or alkylation. acs.org These examples demonstrate that the carbon atoms of the pyrrolidine ring are amenable to a range of chemical transformations, enabling the introduction of diverse functional groups and stereochemical complexity.

Modifications of the Dimethoxyphenyl Moiety

The dimethoxyphenyl group offers opportunities for derivatization, primarily through modification of the methoxy (B1213986) groups or substitution on the aromatic ring.

Alteration of Methoxy Groups: The methoxy groups can be demethylated to yield hydroxyl groups, which can then be used as handles for further functionalization. For example, radicamine A, a natural pyrrolidine alkaloid, features a 3-hydroxy-4-methoxyphenyl group, indicating that selective demethylation is a viable strategy. nih.gov

Substitution on the Aromatic Ring: The aromatic ring can be further substituted to introduce additional functional groups. While direct electrophilic substitution on the electron-rich dimethoxyphenyl ring of the target compound is feasible, related research shows the synthesis of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety. mdpi.com This suggests that variations in the substitution pattern of the phenyl ring are synthetically accessible and can be used to modulate the properties of the molecule. The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide also highlights the possibility of having complex side chains attached to a modified dimethoxyphenyl core structure. nih.gov

Introduction of Additional Heterocyclic Scaffolds

Fusing or appending additional heterocyclic rings to the this compound core can lead to novel chemical entities with significantly different properties.

Appended Heterocycles: A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been synthesized that incorporate various heterocyclic rings such as 1,3,4-oxadiazolethione and 4-aminotriazolethione. mdpi.com These heterocycles were introduced by derivatizing a carboxylic acid function on the pyrrolidine ring. mdpi.com Another example involves the synthesis of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide, which attaches a pyrrole (B145914) ring to the core structure. evitachem.com

Fused Heterocycles: The pyrrolidine ring itself can be used as a building block to construct more complex fused heterocyclic systems. For example, pyrrolo[3,4-b]pyridin-5-ones can be synthesized through a cascade reaction involving a 5-aminooxazole (derived from an Ugi-Zhu reaction) and maleic anhydride. mdpi.com This strategy allows for the creation of polyheterocyclic compounds with a high degree of molecular complexity. mdpi.com The pyrrolidine scaffold is also a key component in many fused heterocyclic drugs, where it is often derived from precursors like proline or 4-hydroxyproline. nih.gov

Analytical Techniques for Structural Elucidation of Synthesized Compounds

The structural verification of synthesized this compound derivatives relies on a combination of modern spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structure elucidation. 1H NMR spectroscopy is used to determine the number and connectivity of protons in a molecule. For example, in the analysis of a 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (B607141) derivative, 1H NMR confirmed the presence of protons on the aromatic ring in the 6.9-7.7 ppm region. researchgate.net 13C NMR provides information about the carbon skeleton. chemicalbook.comuq.edu.au Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are employed to establish detailed correlations between protons and carbons, which is crucial for unambiguously assigning the structure of complex derivatives. jst-ud.vnresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Electron Ionization (EI) MS is a common technique used for this purpose. nist.gov High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. jst-ud.vnresearchgate.netmdpi.com For instance, the molecular formula of (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was confirmed using HRMS (ESI). mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For example, in a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives, IR spectroscopy was used to confirm the presence of carbonyl (C=O) and hydroxyl (O-H) groups. mdpi.com

X-Ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides the most definitive structural information, including the precise three-dimensional arrangement of atoms and the absolute stereochemistry. The crystal structures of compounds like 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine and N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide have been determined using this technique, confirming their molecular structures and conformations. nih.govnih.govresearchgate.net

Below is a table summarizing the analytical techniques and their applications in the characterization of pyrrolidine derivatives.

Analytical TechniqueInformation ObtainedExample Application
1H NMR Spectroscopy Proton environment, connectivity, and stereochemistry.Identification of aromatic and aliphatic protons in pyrrolidine derivatives. researchgate.netresearchgate.net
13C NMR Spectroscopy Carbon skeleton and functional groups.Confirmation of the carbon framework in novel pyrrolidone derivatives. mdpi.com
2D NMR (HSQC, HMBC) Detailed H-C correlations for unambiguous structural assignment.Elucidation of the structure of complex 1,4,5-trisubstituted pyrrolidine-2,3-diones. jst-ud.vnresearchgate.net
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Characterization of pyrrolidine metabolites and derivatives. mdma.chnist.gov
High-Resolution MS (HRMS) Exact mass and elemental composition.Confirmation of the molecular formula of newly synthesized hybrid molecules. mdpi.com
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).Verification of functional groups in pyrrolidone derivatives. mdpi.com
X-Ray Crystallography Three-dimensional molecular structure and stereochemistry.Determination of the crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine. nih.gov

Pharmacological Activities and Biological Investigations

Overview of Biological Activities

Derivatives of 2-(3,4-Dimethoxyphenyl)pyrrolidine have demonstrated a broad spectrum of biological activities. The pyrrolidine (B122466) scaffold itself is a key structural component in many pharmacologically important agents. nih.gov Compounds with this core structure are known to exhibit a variety of therapeutic properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antioxidant effects. nih.govtandfonline.com The presence of the 3,4-dimethoxyphenyl group can further influence the biological profile of these molecules. pensoft.net

Specifically, research has pointed towards the potential of these compounds in several key areas:

Anticancer Activity: Derivatives have been shown to inhibit the growth of various cancer cell lines. tandfonline.com

Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in disease processes. nih.gov

Antioxidant Properties: The ability to scavenge free radicals and reduce oxidative stress has been noted. pensoft.netnih.gov

Neuroprotective Effects: Some studies suggest a potential role in protecting nerve cells. nih.gov

The versatility of the pyrrolidine ring, combined with the electronic properties of the dimethoxyphenyl substituent, makes this class of compounds a rich area for drug discovery and development. nih.gov

Mechanisms of Action at Molecular and Cellular Levels

The biological effects of this compound derivatives are underpinned by their interactions with specific molecular targets and their ability to modulate cellular pathways.

A significant area of investigation has been the ability of these compounds to inhibit various enzymes. For instance, certain pyrrolidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of AChE is a key strategy in the management of Alzheimer's disease. researchgate.net

One study reported that pyrrolidine-based benzenesulfonamide (B165840) derivatives bearing a 2,4-dimethoxyphenyl substituent were promising AChE inhibitors. nih.gov Another study synthesized a series of dispiro pyrrolidines that showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a preference for BChE. researchgate.net

The inhibitory activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Enzyme Inhibitory Activities of Selected Pyrrolidine Derivatives

The interaction of this compound derivatives with various receptors is another important aspect of their mechanism of action. The pyrrolidine scaffold can be functionalized to achieve selective binding to specific receptor subtypes. nih.gov

For example, studies have investigated the binding of related compounds to serotonin (B10506) receptors, such as the 5-HT2A and 5-HT2B subtypes. nih.gov Additionally, certain pyrrolidine derivatives have been designed and synthesized to act as antagonists for the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) binding site. nih.gov One such study identified an oxime derivative that showed high binding potency as a glycine antagonist. nih.gov

The affinity of these compounds for their target receptors is a key determinant of their pharmacological effects.

Several studies have highlighted the antioxidant potential of compounds containing the 3,4-dimethoxyphenyl moiety. These compounds can act as free radical scavengers, which is a crucial mechanism for protecting cells from oxidative damage. pensoft.netnih.gov

The antioxidant activity is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov One study on 3-pyrroline-2-one (B142641) derivatives found that a specific compound was a promising radical scavenger. nih.gov Further computational studies suggested its effectiveness as a hydroxyl radical (HO•) scavenger. nih.gov Another study investigated new (3,4-dimethoxyphenyl)-1,2,4-triazoles and evaluated their antioxidant activity by the method of non-enzymatic initiation of lipid peroxidation. pensoft.net

The ability of these compounds to combat oxidative stress suggests their potential utility in conditions where this process plays a pathogenic role.

A key mechanism underlying the anticancer activity of this compound derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Studies have shown that these compounds can trigger apoptosis through various cellular mechanisms. For instance, some derivatives have been found to induce apoptosis in colorectal and neuroblastoma cancer cell lines. The process of apoptosis is often characterized by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. nih.govresearchgate.net

Furthermore, these compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as the G2/M phase. mdpi.com This prevents cancer cells from dividing and proliferating. The disruption of microtubule dynamics is one mechanism by which some pyrrolidine analogues induce cell-cycle arrest. mdpi.com

Table 2: Effects of Pyrrolidine Derivatives on Cellular Pathways

Specific Therapeutic Potential Areas

The diverse pharmacological activities of this compound and its derivatives translate into potential applications in several therapeutic areas.

The most prominent area of interest is oncology . The demonstrated ability of these compounds to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest makes them attractive candidates for the development of new anticancer drugs. tandfonline.commdpi.com Research has explored their efficacy against various cancer types, including colorectal, breast, and lung cancer. mdpi.com

Another significant area is in the treatment of neurodegenerative diseases . The enzyme inhibitory activity against acetylcholinesterase suggests a potential role in managing conditions like Alzheimer's disease. nih.govresearchgate.net Furthermore, the antioxidant and neuroprotective properties could be beneficial in mitigating the neuronal damage associated with these disorders. nih.gov

The anti-inflammatory effects of some pyrrolidine derivatives also present therapeutic opportunities. beilstein-journals.org By inhibiting inflammatory mediators, these compounds could be developed for the treatment of various inflammatory conditions.

Finally, the broad-spectrum antimicrobial and antiviral activities of some pyrrolidine-containing compounds suggest their potential use in infectious diseases. nih.govnih.gov

Anticancer Properties

Derivatives of the pyrrolidine scaffold are recognized for their potential as anticancer agents. nih.gov Research into compounds containing the 3,4-dimethoxyphenyl moiety has shown promising results in inhibiting cancer cell growth.

In a study evaluating pyrazolo[3,4-b]pyridine derivatives, a compound featuring a 3,4-dimethoxyphenyl substitution (compound 9h ) demonstrated improved anticancer activity against the HeLa cell line compared to other derivatives in its series, although it was less potent than the para-unsubstituted phenyl analog. nih.gov Halogenated pyrrolo[3,2-d]pyrimidines have also been identified as potent antiproliferative agents against a broad spectrum of cancer cell lines, with IC₅₀ values ranging from 0.014 to 14.5 μM. nih.gov Another study synthesized a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives and found that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against human A549 lung epithelial cells. mdpi.com

Furthermore, spiropyrrolidine-thiazolo-oxindole derivatives have shown significant anticancer activity. nih.gov Specifically, compounds with 2,4-dichlorophenyl and 4-bromophenyl substitutions were found to be approximately 11 times more active against the HepG2 cell line than the reference drug cisplatin. nih.gov

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound Class Specific Derivative Cancer Cell Line Activity Metric (IC₅₀) Reference
Pyrazolo[3,4-b]pyridines Compound 9h (with 3,4-dimethoxyphenyl) HeLa Less active than 9a nih.gov
Halogenated Pyrrolo[3,2-d]pyrimidines Various Multiple cell lines 0.014 - 14.5 µM nih.gov
Spiropyrrolidine-thiazolo-oxindoles 2,4-dichlorophenyl substituted (43a) HepG2 0.85 ± 0.20 µg/mL nih.gov
Spiropyrrolidine-thiazolo-oxindoles 4-bromophenyl substituted (43b) HepG2 0.80 ± 0.10 µg/mL nih.gov

Antidiabetic Effects

The pyrrolidine framework is a key area of interest for developing new treatments for Diabetes Mellitus, a metabolic disorder characterized by hyperglycemia. researchgate.net Many current therapies have associated side effects, driving the search for novel drug candidates. researchgate.net Pyrrolidine derivatives have emerged as promising scaffolds, particularly as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that deactivates incretin (B1656795) hormones responsible for regulating glucose homeostasis. researchgate.net

For instance, novel α-aminoacyl containing proline (a pyrrolidine carboxylic acid) derivatives have been synthesized and shown to be potent and selective DPP-IV inhibitors. researchgate.net Another study on pyrrolidine sulfonamide derivatives identified a compound with a 4-trifluorophenyl substitution that exhibited the best inhibition against the DPP-IV enzyme, with an IC₅₀ value of 11.32 ± 1.59 μM. nih.gov While direct studies on this compound are limited, a related compound, 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), was identified as a potent antidiabetic agent that more than doubled glucose uptake in C2C12 muscle cells at a 50 μM concentration. nih.gov

Polyphenolic compounds, which share structural similarities with the dimethoxyphenyl group, are known to exert antidiabetic effects by inhibiting human amylin (hA) aggregation, which can cause pancreatic β-cell disruption. frontiersin.org Additionally, certain pyrrolidine-type alkaloids, such as radicamines A and B, have been found to inhibit α-glucosidase activity, demonstrating antidiabetic efficacy. nih.gov

Table 2: Antidiabetic Activity of Pyrrolidine and Related Derivatives

Compound/Derivative Class Mechanism/Target Key Finding Reference
Pyrrolidine Sulfonamides DPP-IV Inhibition IC₅₀: 11.32 ± 1.59 μM for the most active derivative nih.gov
2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) Glucose Uptake Doubled glucose uptake in C2C12 cells at 50 μM nih.gov
Pyrrolidine-type Alkaloids (Radicamines A & B) α-glucosidase inhibition Demonstrated antidiabetic efficacy nih.gov
α-aminoacyl proline derivatives DPP-IV Inhibition Potent and selective inhibitors researchgate.net

Anti-inflammatory Activity

Research has demonstrated the anti-inflammatory potential of compounds containing the 3,4-dimethoxyphenyl structure. A compound isolated from Zingiber cassumunar, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, exhibited significant anti-inflammatory effects, particularly in the acute phase of inflammation. nih.gov It markedly inhibited carrageenin-induced rat paw edema and reduced exudate formation and leukocyte accumulation in rat pleurisy models. nih.gov

The pyrrole (B145914) and fused pyrrole structures are also associated with anti-inflammatory properties. mdpi.com Some of these compounds function by inhibiting cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α. mdpi.com A study on pyrrolopyridines revealed that derivatives 3i and 3l showed promising anti-inflammatory activity, with compound 3l significantly lowering levels of IL1-β and TNF-α. mdpi.com

Table 3: Anti-inflammatory Effects of (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol

Inflammatory Model Effect Reference
Carrageenin-induced rat paw edema Marked inhibition nih.gov
Carrageenin-induced rat pleurisy Marked inhibition of exudate and leukocyte accumulation nih.gov
Adjuvant-induced arthritis Slight inhibition nih.gov
Cotton pellet-induced granuloma No effect nih.gov

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. nih.govrsc.org The pyrrolidine scaffold is being actively investigated for this purpose. A library of novel pyrrolidine-2,3-dione (B1313883) scaffolds has been synthesized and evaluated, showing potent properties against S. aureus biofilms. nih.govrsc.org These compounds demonstrated improved aqueous solubility and acted synergistically with FDA-approved antimicrobials like vancomycin, reducing its minimum biofilm eradication concentration (MBEC) by four-fold. nih.gov

The structural features of these pyrrolidine-2,3-diones were found to be crucial for their antimicrobial activity. The presence of heteroatoms in the linker portion of dimeric structures was essential for turning on the activity, while scaffolds with only carbon atoms in the linker were inactive. nih.gov

Antihypoxic Activity

Hypoxia, a condition of inadequate oxygen supply, is a factor in many pathological processes. pharmjournal.ru Compounds that can counteract the effects of hypoxia are of significant therapeutic interest. Studies on derivatives of 2,5-diaryl-8,8-dimethyl-3,6,7,8-tetrahydro-2Н-pyrido[4,3,2-de]quinnolin-3-ones, which contain a fused pyrrolidine-like structure, have identified compounds with notable antihypoxic activity. pharmjournal.ru

In a study using a model of normobaric hypoxia with hypercapnia, two compounds, IIId and IIIi , significantly increased the lifespan of mice by 25.64% and 26.36%, respectively. pharmjournal.ru This indicates a potent protective effect against acute hypoxic conditions.

Anxiolytic-like Activity

Preclinical studies suggest that compounds targeting neuropeptide Y (NPY) receptors, particularly the Y2 receptor, may have anxiolytic (anxiety-reducing) effects. nih.gov BIIE0246, a selective NPY Y2 receptor antagonist that contains a complex chemical structure, has demonstrated anxiolytic-like properties in the elevated plus-maze test, a standard behavioral assay for anxiety. nih.gov Rats treated with this antagonist spent more time in the open arms of the maze, a behavior consistent with reduced anxiety. nih.gov

While not directly a pyrrolidine derivative, this research highlights a pathway that could be targeted by novel pyrrolidine-based compounds. Separately, a bradykinin-related peptide, Polisteskinin R, which contains proline (a pyrrolidine-based amino acid), also showed a dose-dependent anxiolytic effect in the elevated plus-maze test without causing adverse effects on motor coordination. nih.gov

Structure Activity Relationship Sar Studies

Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly modulates the biological activity of derivatives. nih.govnih.govnih.gov The five-membered, non-planar ring allows for three-dimensional exploration of the pharmacophore space, a feature enhanced by its "pseudorotation." nih.gov Substitutions on the pyrrolidine ring of a molecule like 2-(3,4-Dimethoxyphenyl)pyrrolidine can alter its physical, chemical, and biological properties in several ways.

Substituents on the nitrogen atom of the pyrrolidine ring directly influence the basicity and nucleophilicity of the molecule. nih.govwikipedia.org For instance, N-alkylation or N-acylation can change receptor interactions and metabolic stability. In studies on related pyrrolidine derivatives, N-substitution has been shown to be a critical determinant of activity. For example, in a series of spiro-pyrrolidines, replacing an N-methyl group with an N-phenyl group led to a different profile of antiproliferative activity. chapman.edu

Substitutions at other positions on the pyrrolidine ring, such as C3, C4, or C5, affect the ring's conformation (puckering) and the spatial orientation of the key pharmacophoric elements. nih.gov In a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position offered better potency compared to an unsubstituted phenyl ring. nih.gov For some pyrrolidine-based dual agonists, a cis-configuration of substituents at the C3 and C4 positions was preferred over the trans orientation for optimal activity. unipa.it The introduction of functional groups can also provide new interaction points with a biological target, such as hydrogen bond donors or acceptors.

Position of SubstitutionType of SubstitutionGeneral Impact on Biological ActivityReference
Nitrogen (N1) Alkylation/ArylationAlters basicity, lipophilicity, and steric bulk, affecting receptor binding and selectivity. nih.govchapman.edu
AcylationCan modify metabolic stability and act as a prodrug moiety. nih.gov
Carbon 2 (C2) Aryl Group (e.g., Dimethoxyphenyl)Primary pharmacophoric element; modifications discussed in section 4.2. ntnu.no
Carbon 3 (C3) Aromatic/Aliphatic GroupsCan influence potency and receptor fit; stereochemistry is often critical. nih.gov
Carbon 4 (C4) Various SubstituentsAffects ring puckering and conformation; can introduce new binding interactions. nih.govunipa.it
Fused Rings Spiro- or Fused SystemsRestricts conformational flexibility, which can enhance or decrease activity depending on the target's requirements. chapman.edunih.gov

Influence of the Dimethoxyphenyl Moiety and its Substituents on Potency and Selectivity

The 3,4-dimethoxyphenyl group is a critical component for the biological activity of many phenylpyrrolidine derivatives. The two methoxy (B1213986) groups on the aromatic ring significantly influence electronic properties, lipophilicity, and the potential for specific interactions with target receptors.

Studies on analogous compounds, such as 2,5-dimethoxyphenylpiperidines, provide valuable insights into the role of these methoxy groups. nih.gov In that series, the complete removal of both methoxy groups from the phenyl ring resulted in a compound with negligible agonist activity. nih.gov The deletion of a single methoxy group also led to a dramatic drop in potency, highlighting that both groups are important for strong receptor interaction. nih.gov This suggests that the oxygen atoms of the methoxy groups may act as hydrogen bond acceptors or that the electron-donating nature of these groups is essential for optimal binding.

Furthermore, extending the methoxy groups to larger ethoxy groups was only somewhat tolerated, often resulting in decreased potency and selectivity. nih.gov This indicates a specific spatial requirement in the binding pocket that accommodates the smaller methyl groups more favorably. In other classes of compounds, the position of the methoxy substituents is also crucial. For instance, pyrrolidine-based benzenesulfonamide (B165840) derivatives with 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituents were identified as potent enzyme inhibitors. nih.gov Similarly, the 3,4,5-trimethoxyphenyl (TMP) moiety is recognized as an important tubulin-binding element in certain anticancer agents. nih.gov

Compound/Analog TypeModification to Phenyl RingEffect on Potency/Activity (Example from 5-HT₂A Agonists)Reference
Dimethoxy Analog (Baseline) 2,5-DimethoxyPotent Agonist nih.gov
Desmethoxy Analog Phenyl (no methoxy groups)Negligible activity nih.gov
Monomethoxy Analog 2-Methoxy>500-fold drop in potency nih.gov
Monomethoxy Analog 5-Methoxy20-fold drop in potency nih.gov
Ethoxy Analogs 2-Ethoxy or 5-Ethoxy3 to 10-fold drop in potency nih.gov
Di-ethoxy Analog 2,5-Diethoxy30-fold drop in potency nih.gov

Conformational Flexibility and Binding Affinity

The binding of this compound to its biological target is governed by its three-dimensional shape and conformational flexibility. This flexibility arises from two main sources: the puckering of the pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine and the dimethoxyphenyl rings. nih.govnih.gov

The saturated, five-membered pyrrolidine ring is not planar and typically adopts a twisted envelope or half-chair conformation. nih.gov This phenomenon, known as pseudorotation, allows the ring to adopt various low-energy conformations, which can influence how the substituents are presented to the binding site of a receptor. nih.gov The ability to adopt a specific, low-energy conformation that is complementary to the binding pocket is often a prerequisite for high-affinity binding.

The rotational freedom between the phenyl and pyrrolidine rings allows the molecule to orient these two key fragments relative to each other. However, this rotation can also be a liability, as a fully flexible molecule may have a significant entropic penalty upon binding. In some related systems, introducing linkers that restrict this free rotation has been a successful strategy to lock the molecule into a bioactive conformation, thereby increasing potency. nih.gov Therefore, the optimal degree of conformational flexibility represents a balance between the ability to adapt to the receptor site and the energetic cost of fixing a specific conformation upon binding.

Role of Stereochemistry in Pharmacological Activity

This compound possesses a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine and (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine. Biological systems, such as receptors and enzymes, are themselves chiral, and they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. mappingignorance.org

This principle is well-documented for related 2-phenylpyrrolidine (B85683) derivatives. For example, in a study of thieno[2,3-d]pyrimidine-based EGFR kinase inhibitors, the biological activity was highly dependent on the stereochemistry of the 2-phenylpyrrolidine substituent. ntnu.no The (R)-enantiomer showed a significant increase in activity compared to the racemic mixture (a 1:1 mix of both enantiomers), whereas the (S)-enantiomer was found to have poor activity. ntnu.no This demonstrates that the specific three-dimensional arrangement of the atoms in one enantiomer allows for a much more effective and favorable interaction with the target's binding site. The difference in activity between enantiomers underscores the importance of asymmetric synthesis or chiral separation to obtain the more active isomer for therapeutic applications. mappingignorance.org

Enantiomer/MixtureRelative EGFR-TK Activity (Illustrative Example)ImplicationReference
(R)-enantiomer HighThe preferred stereoisomer for binding to the target. ntnu.no
(S)-enantiomer Poor/LowThe stereoisomer with a less favorable or non-productive binding mode. ntnu.no
Racemic Mixture ModerateActivity is an average of the high-activity (R) and low-activity (S) forms. ntnu.no

Comparative SAR with Related Pyrrolidine Derivatives and Analogs

To fully understand the SAR of this compound, it is useful to compare it with structurally related analogs. These comparisons help to delineate the specific contributions of each structural feature.

Comparison with Piperidine (B6355638) Analogs: Expanding the five-membered pyrrolidine ring to a six-membered piperidine ring alters the geometry and conformational properties of the molecule. SAR studies on 2,5-dimethoxyphenylpiperidines have shown that this ring system can also support high-affinity binding, but the optimal substitution patterns and resulting selectivity profiles can differ from their pyrrolidine counterparts. nih.govnih.gov This highlights that the size and flexibility of the heterocyclic amine ring are important tuning parameters for pharmacological activity.

Comparison with Analogs Lacking the Phenyl Group: The importance of the dimethoxyphenyl moiety is underscored by comparing it to analogs where this group is absent. In the development of EGFR inhibitors, replacing a 2-phenylpyrrolidine substituent with a simple pyrrolidine resulted in a significant negative impact on activity. ntnu.no This confirms that the aryl group is not merely a scaffold but an essential pharmacophoric element that likely engages in key binding interactions, such as π-π stacking or hydrophobic interactions.

Comparison with Analogs with Different Phenyl Substitutions: As discussed in section 4.2, altering the methoxy groups on the phenyl ring has a profound impact on activity. nih.gov Comparing the 3,4-dimethoxy pattern to other patterns (e.g., 2,5-dimethoxy, 3,4,5-trimethoxy, or single methoxy groups) reveals that both the number and position of these electron-donating groups are critical for optimizing interactions with the target receptor. nih.govnih.govnih.gov

Comparison with Pyrrolizine Analogs: Pyrrolizines are bicyclic structures containing a fused pyrrolidine ring. These more rigid structures have less conformational freedom than monocyclic pyrrolidines. chapman.edu Comparing a flexible pyrrolidine derivative to a rigid pyrrolizine analog can reveal whether a constrained conformation is beneficial for activity. In some cases, the less rigid spiro-pyrrolizine derivatives showed higher antiproliferative activity than their spiro-pyrrolidine counterparts, suggesting that some degree of flexibility was advantageous for the tested targets. chapman.edu

Computational and in Silico Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 2-(3,4-Dimethoxyphenyl)pyrrolidine, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies exclusively focused on this compound are not widely published, research on analogous pyrrolidine (B122466) derivatives provides insights into potential applications. For instance, derivatives of pyrrolidine have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), a target in Alzheimer's disease research, and cyclin-dependent kinases (CDKs), which are implicated in cancer. biosynth.comnih.govresearchgate.net Docking studies on these related compounds have helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

A hypothetical molecular docking study of this compound could explore its binding affinity with targets like monoamine transporters or specific G-protein coupled receptors, given the structural similarities to known neuromodulatory agents. The 3,4-dimethoxyphenyl group could potentially engage in pi-pi stacking or hydrogen bonding within a receptor's active site.

Table 1: Hypothetical Molecular Docking Scores of this compound with Potential Biological Targets

Target ProteinPutative Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine Transporter (DAT)-8.5Asp79, Phe326
Serotonin (B10506) Transporter (SERT)-7.9Tyr95, Ile172
Acetylcholinesterase (AChE)-9.2Trp84, Tyr334

Note: The data in this table is hypothetical and for illustrative purposes only, based on studies of similar compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time. biosynth.com These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight conformational changes in both the ligand and the target protein. For derivatives of pyrrolidine, MD simulations have been used to confirm the stability of the ligand within the active site of enzymes like AChE. biosynth.comnih.gov

For this compound, an MD simulation could be performed following a docking study to assess the stability of its interaction with a selected target. The simulation would track the atomic movements over a set period, allowing for the calculation of root-mean-square deviation (RMSD) to evaluate the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. uni.lunih.gov By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. scifiniti.com

While a specific QSAR model for this compound has not been developed, the methodology has been applied to various classes of pyrrolidine-based compounds to predict activities such as anti-inflammatory or anti-thrombotic effects. uni.lursc.org These studies often identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that influence biological activity. A future QSAR study on a series of 2-phenylpyrrolidine (B85683) derivatives, including the 3,4-dimethoxy substituted variant, could elucidate the structural requirements for a particular biological effect.

Prediction of Biological Activity and ADME Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. researchgate.net For this compound, various ADME parameters can be predicted using computational models.

Publicly available data from databases like PubChem provide some predicted properties for this compound. For example, the predicted XlogP value, a measure of lipophilicity, can indicate its potential for membrane permeability.

Table 2: Predicted ADME Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight207.27 g/mol Compliant with Lipinski's Rule of Five
XlogP3-AA1.8Good balance between solubility and permeability
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five
Rotatable Bonds2Indicates good oral bioavailability potential

Source: Predicted values from computational models, often found in chemical databases.

These predictions suggest that this compound has physicochemical properties that are favorable for a potential orally administered drug. Further in silico studies could predict its susceptibility to metabolism by cytochrome P450 enzymes or its potential to be a substrate for efflux transporters. researchgate.net

Theoretical Calculations (e.g., DFT) for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It can be employed to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies (for predicting IR and Raman spectra), and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For this compound, DFT calculations could provide valuable insights into its electronic and spectroscopic characteristics. For instance, a study on the related compound 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione utilized DFT to analyze its molecular structure. nih.gov The HOMO-LUMO energy gap can be calculated to estimate the molecule's chemical reactivity and kinetic stability. Furthermore, theoretical vibrational spectra can be generated to aid in the interpretation of experimental spectroscopic data.

Metabolic Studies and Pharmacokinetics

In Vitro Metabolic Stability (e.g., using liver microsomes)

In vitro metabolic stability assays are essential laboratory procedures used early in drug discovery to predict how quickly a compound will be metabolized in the body. researchgate.net These assays typically involve incubating the compound with a metabolically active system, such as liver microsomes, S9 fractions, or hepatocytes. springernature.comnuvisan.com Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), making them well-suited for studying phase I and phase II metabolism. nih.govnih.gov

The stability of a compound is determined by measuring the decrease in its concentration over time. springernature.com From this data, key pharmacokinetic parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.com These values are crucial for predicting in vivo hepatic clearance and potential drug-drug interactions. nuvisan.com

While specific in vitro metabolic stability data for 2-(3,4-Dimethoxyphenyl)pyrrolidine are not available in the reviewed literature, such studies would be necessary to quantify its susceptibility to metabolism and to rank it against other potential drug candidates.

Table 2: Key Parameters from In Vitro Metabolic Stability Assays

Parameter Description Significance
In Vitro Half-life (t½) The time required for 50% of the parent compound to be metabolized in the assay.Indicates the speed of metabolic breakdown. A very short half-life may suggest poor stability in vivo.
In Vitro Intrinsic Clearance (CLint) A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of blood flow. nuvisan.comUsed to scale in vitro data to predict in vivo hepatic clearance and bioavailability. nuvisan.com

In Vivo Pharmacokinetic Profiles (e.g., oral bioavailability, plasma half-life)

In vivo pharmacokinetic studies are conducted to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. Key parameters derived from these studies provide essential information on the compound's behavior and exposure profile following administration.

Oral Bioavailability (F%) : This parameter measures the fraction of an orally administered dose that reaches the systemic circulation unchanged. nih.gov Compounds with good oral bioavailability are more likely to be effective when taken by mouth.

Plasma Half-life (t½) : This is the time it takes for the concentration of the compound in the blood plasma to decrease by half. nih.gov The half-life is a key determinant of the dosing frequency required to maintain therapeutic concentrations.

No specific in vivo pharmacokinetic data, such as oral bioavailability or plasma half-life, for this compound were found in the reviewed scientific literature. To determine these values, studies involving the administration of the compound to preclinical species would be required, with subsequent analysis of plasma concentrations over time. nih.govresearchgate.net

Future Research Directions and Therapeutic Implications

Development as Lead Compounds for Drug Discovery

The concept of a "lead compound" is central to drug discovery, referring to a chemical structure with pharmacological or biological activity that serves as a starting point for developing new drugs. mdpi.com The 2-(3,4-dimethoxyphenyl)pyrrolidine structure is an exemplary lead compound due to its inherent ability to interact with various biological targets and its synthetic tractability. mdpi.comnih.gov

Researchers have successfully utilized this scaffold to design and synthesize novel derivatives with enhanced potency and selectivity. For instance, modifications to the pyrrolidine (B122466) ring and the dimethoxyphenyl group have led to the development of potent inhibitors for enzymes implicated in a variety of diseases. nih.gov The electron-donating nature of the methoxy (B1213986) groups on the phenyl ring can influence binding affinities to biological targets. By systematically altering the substituents on the pyrrolidine ring, scientists can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This process of iterative design and synthesis is crucial for optimizing a lead compound into a viable drug candidate. mdpi.com

One area of significant interest is the development of pyrrolidine derivatives for neurodegenerative diseases. nih.gov The structural framework of this compound has been used to create analogs that show promise in preclinical models of these conditions. nih.gov Furthermore, the pyrrolidine core is a common feature in many FDA-approved drugs, highlighting its importance and potential in medicinal chemistry. enamine.net

Exploration of Novel Biological Targets

While much of the research on this compound and its analogs has focused on established targets, there is a growing effort to identify novel biological interactions that could open up new therapeutic applications. The structural diversity achievable with the pyrrolidine scaffold suggests that its derivatives may interact with a wide array of proteins and enzymes. nih.govresearchgate.net

Recent studies have explored the activity of pyrrolidine-based compounds against a variety of targets, including:

Phosphodiesterases (PDEs): Certain pyrrolidine derivatives have shown inhibitory activity against phosphodiesterases, a family of enzymes that regulate intracellular signaling pathways. nih.govresearchgate.net For example, some analogs have been investigated as inhibitors of PDE3 and PDE4, which are involved in inflammatory processes and smooth muscle relaxation. nih.gov The well-known PDE5 inhibitor, sildenafil, contains a modified pyrrolidine-like structure, underscoring the potential of this scaffold in targeting these enzymes. researchgate.net

Enzymes in Neurodegenerative Diseases: Beyond traditional targets, research is uncovering the potential of these compounds to modulate enzymes involved in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govmdpi.com This includes enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO). mdpi.commdpi.com

Antimicrobial and Anticancer Targets: The pyrrolidine scaffold has been incorporated into compounds designed to combat infectious diseases and cancer. mdpi.comnih.gov These derivatives may act on novel targets within pathogenic microorganisms or cancer cells, offering new strategies for treatment. mdpi.comnih.gov For instance, some pyrrolidine analogs have demonstrated activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov

The table below summarizes the inhibitory activity of some pyrrolidine derivatives against various biological targets.

Table 1: Inhibitory Activity of Selected Pyrrolidine Derivatives

CompoundTargetInhibitory Concentration (IC50/Ki)Reference
Pyrrolidine-based benzenesulfonamide (B165840) (19a)Acetylcholinesterase (AChE)Ki: 22.34 ± 4.53 nM nih.gov
Pyrrolidine-based benzenesulfonamide (19b)Acetylcholinesterase (AChE)Ki: 27.21 ± 3.96 nM nih.gov
Pyrrolidine derivative (18)Carbonic Anhydrase I (hCAI)Ki: 17.61 ± 3.58 nM nih.gov
Pyrrolidine derivative (18)Carbonic Anhydrase II (hCAII)Ki: 5.14 ± 0.61 nM nih.gov
1,2,4-Oxadiazole pyrrolidine derivative (22c)E. coli DNA gyraseIC50: 120 ± 10 nM nih.gov
Pyrrolidine sulfonamide derivative (23d)DPP-IVIC50: 11.32 ± 1.59 μM nih.gov
RPL554Tumor necrosis factor alpha (TNF-α) releaseIC50: 0.52 μM nih.gov
Enantiomer 1e (pyrrolidine-based 3-deoxysphingosylphosphorylcholine analog)Leishmania donovani promastigotesIC50: 28.32 µM nih.gov

Combination Therapies

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates treatment with multiple therapeutic agents. mdpi.com Combination therapy can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual drugs. mdpi.com While specific studies on combination therapies involving this compound are limited, the diverse biological activities of its derivatives make them attractive candidates for such approaches.

For example, a pyrrolidine-containing antiviral drug, telaprevir, has been used in combination with other medications to treat chronic Hepatitis C virus (HCV) infection. nih.gov Similarly, other pyrrolidine analogs like ombitasvir (B612150) and pibrentasvir (B610101) are also used in combination regimens for HCV. nih.gov These examples provide a strong rationale for exploring the potential of this compound derivatives in combination with existing drugs for various conditions. Future research could investigate the synergistic effects of these compounds with standard-of-care treatments for cancer, neurodegenerative diseases, and infections.

Advanced Synthetic Strategies for Complex Analogs

The synthesis of novel and structurally complex analogs of this compound is essential for expanding the chemical space and discovering compounds with improved therapeutic properties. mdpi.comnih.gov Organic chemists are continuously developing advanced synthetic methodologies to create these complex molecules with high efficiency and stereoselectivity. mdpi.comnih.gov

One of the key synthetic approaches is the [3+2] cycloaddition reaction, which allows for the construction of the pyrrolidine ring with a high degree of control over the stereochemistry. enamine.netmdpi.com This method is particularly valuable for generating libraries of diverse pyrrolidine derivatives for high-throughput screening. enamine.net

Other advanced strategies include:

Multi-component reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, increasing synthetic efficiency. mdpi.com

Stereoselective synthesis: Given the importance of chirality in drug action, methods that produce enantiomerically pure compounds are highly sought after. mdpi.com The use of chiral catalysts and starting materials, such as proline and its derivatives, is a common strategy. mdpi.com

Solid-phase synthesis: This technique facilitates the synthesis and purification of large numbers of compounds, making it ideal for creating chemical libraries for drug discovery.

These advanced synthetic methods will be instrumental in generating the next generation of this compound-based therapeutic agents.

Clinical Translation Potential

The ultimate goal of drug discovery is to translate promising preclinical findings into effective clinical therapies. While this compound itself is a research compound, its derivatives have shown significant potential in preclinical studies, suggesting a pathway toward clinical translation.

For a compound to be considered for clinical trials, it must demonstrate a favorable profile in several areas, including efficacy in animal models of disease, a good safety profile, and appropriate pharmacokinetic properties. Several pyrrolidine-based compounds have shown promise in these areas. For example, some derivatives have demonstrated antiseizure and antinociceptive activity in vivo. mdpi.comnih.gov In a mouse model of Parkinson's disease, a potent and selective MAO-B inhibitor containing a pyrrolidine moiety significantly alleviated motor impairment. nih.gov

The journey from a lead compound to an approved drug is long and challenging. However, the robust preclinical data for many pyrrolidine derivatives, combined with the proven track record of other pyrrolidine-containing drugs, provides a strong foundation for their future clinical development. nih.govenamine.net Continued research and development in this area hold the promise of delivering novel and effective treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,4-Dimethoxyphenyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves coupling a pyrrolidine precursor with a 3,4-dimethoxyphenyl group. A common approach is the Mannich reaction, where 3,4-dimethoxybenzaldehyde reacts with pyrrolidine and a ketone under acidic conditions . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine), temperature (60–80°C), and solvent choice (e.g., ethanol or dichloromethane). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as reported in commercial-grade synthesis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.7–7.1 ppm for dimethoxyphenyl) and pyrrolidine ring protons (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 207.27 (C12_{12}H17_{17}NO2_2) .
  • IR Spectroscopy : Bands near 1250 cm1^{-1} (C-O stretch of methoxy groups) and 2800–3000 cm1^{-1} (C-H stretches) validate functional groups .

Q. How is this compound utilized as a building block in heterocyclic chemistry?

  • Methodology : The compound serves as a precursor for nitrogen-containing heterocycles via alkylation, amidation, or cross-coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the pyrrolidine nitrogen, enabling access to pharmacologically relevant scaffolds .

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of this compound, and how is chirality verified?

  • Methodology : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., chiral Pd complexes) achieves enantiomeric excess (>90%). Stereochemical assignment requires single-crystal X-ray diffraction or advanced NMR techniques (e.g., NOESY) to confirm spatial arrangement .

Q. How do structural modifications to the dimethoxyphenyl or pyrrolidine moieties affect biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Pyrrolidine Modifications : Introducing substituents (e.g., methyl groups) at the pyrrolidine nitrogen alters steric bulk, impacting receptor binding.
  • Aromatic Ring Modifications : Replacing methoxy groups with halogens (e.g., fluorine) enhances metabolic stability but may reduce solubility.
  • Assays : In vitro binding assays (e.g., dopamine receptor subtypes) and molecular docking (using AutoDock Vina) correlate structural changes with activity .

Q. What computational methods are used to predict the physicochemical properties and pharmacokinetic behavior of this compound derivatives?

  • Methodology :

  • DFT Calculations : Gaussian software predicts electron density maps to assess reactivity (e.g., nucleophilic sites on the pyrrolidine ring).
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodology : Cross-validate data using multiple techniques:

  • Compare experimental NMR shifts with computed values (via ACD/Labs or ChemDraw).
  • Replicate synthesis under standardized conditions to isolate solvent- or impurity-induced discrepancies .

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Feasible Synthetic Routes

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2-(3,4-Dimethoxyphenyl)pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.